1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)-
Overview
Description
1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)-, also known as 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)-, is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity with Phenols and Aromatic Amines :
- 1,2,4-Triazine derivatives react with phenols and aromatic amines, leading to the formation of 6-aryl-1,6-dihydro-1,2,4-triazin-5(2H)-ones and other compounds. This demonstrates the potential utility of these compounds in synthesizing new chemical entities (Chupakhin et al., 1997).
Visible-Light-Induced Oxyalkylation :
- A method for synthesizing 6-oxyalkylated 1,2,4-triazine-3,5(2H, 4H)-diones via visible-light-induced cross-dehydrogenative coupling has been developed. This process is notable for its functional group tolerance, use of low-toxic catalysts, and environmental friendliness, as it can also be driven by sunlight (Tan et al., 2022).
Photochemical Reactivity :
- 1,2,4-Triazine derivatives exhibit unique photochemical reactivity, as demonstrated by their acetone-sensitized regioselective cycloaddition to ethyl vinyl ether, resulting in labile azetidine cycloadducts (Hyatt & Swenton, 1972).
Optimized Synthesis and Molecular Characterization :
- Benzylic derivatives of 1,2,4-Triazine-3,5(2H,4H)-dione have been synthesized with improved methodologies, yielding good yields and detailed molecular characterizations. This research aids in the understanding of the chemical structure and properties of these compounds (Hwang et al., 2017).
Analysis in Soil and Water Samples :
- Methods have been developed for analyzing 1,2,4-Triazine derivatives in soil and water samples, highlighting their environmental relevance and the importance of monitoring these compounds in ecological studies (Johnson & Pepperman, 1995).
Potential in Antibacterial Evaluation :
- Certain 1,2,4-Triazine derivatives have been synthesized and evaluated for antibacterial activity against various microorganisms, demonstrating the potential pharmaceutical applications of these compounds (Huang & Lee, 2011).
Future Directions
Mechanism of Action
Target of Action
Metribuzin DADK, also known as 6-tert-butyl-2H-1,2,4-triazine-3,5-dione or 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)-, is a metabolite of the herbicide Metribuzin . The primary target of Metribuzin and its metabolites is the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic pathway, responsible for the initial conversion of light energy into chemical energy.
Mode of Action
Metribuzin DADK inhibits photosynthesis at PSII by competing with plastoquinone at the QB-binding site on the D1 protein . This competition inhibits electron transport from QA to QB, leading to photooxidation and plant death .
Biochemical Pathways
The inhibition of PSII disrupts the photosynthetic electron transport chain, leading to the cessation of ATP and NADPH production. These molecules are essential for the Calvin cycle, which synthesizes sugars from carbon dioxide. Therefore, the inhibition of PSII leads to the cessation of photosynthesis and energy production, resulting in plant death .
Pharmacokinetics
Metribuzin is degraded in the environment into three major metabolites: diketo-metribuzin (DK), desamino-metribuzin (DA), and desamino-diketo-metribuzin (DADK) . These metabolites have high water solubility, high to very high soil mobility, and low to moderate persistence in soil . This suggests that Metribuzin DADK can be readily absorbed, distributed, metabolized, and excreted in the environment.
Result of Action
The action of Metribuzin DADK results in the inhibition of photosynthesis, leading to the death of the plant . This makes it an effective herbicide for controlling a variety of weed species. The presence of metribuzin and its metabolites in the environment can also pose a risk to non-target organisms and ecosystems .
Action Environment
The action, efficacy, and stability of Metribuzin DADK are influenced by various environmental factors. For instance, its high water solubility and soil mobility mean that it can be easily transported in the environment, potentially affecting non-target areas . Furthermore, its persistence in soil can lead to long-term environmental exposure . Therefore, careful management is required to minimize environmental contamination and harm to non-target organisms.
Properties
IUPAC Name |
6-tert-butyl-2H-1,2,4-triazine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-7(2,3)4-5(11)8-6(12)10-9-4/h1-3H3,(H2,8,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARIFGFXSIZTAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052840 | |
Record name | Metribuzin-DADK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52236-30-3 | |
Record name | 1,2,4-Triazine-2,5(2H,4H)-dione, 6-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052236303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metribuzin-DADK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Metribuzin DADK end up in human breast milk?
A1: While the provided research doesn't directly confirm the presence of Metribuzin DADK in breast milk, it highlights the detection of its parent compound, metribuzin, and other metabolites in breast milk samples. [, ] This suggests that metribuzin and its breakdown products, potentially including Metribuzin DADK, can enter the food chain and accumulate in human tissues. The study suggests that fish consumption, a potential source of bioaccumulated metribuzin, could be a contributing factor. []
Q2: What factors influence the degradation of Metribuzin DADK in soil?
A2: Degradation of Metribuzin DADK seems to be influenced by soil properties. The study highlights that abiotic degradation, particularly the de-amination step, is considerably faster in topsoil compared to subsoil. [] This difference is attributed to the higher organic matter content in topsoil, suggesting its role in the degradation process. []
Q3: What are the implications of detecting metribuzin and its metabolites in the environment and human samples?
A3: The detection of metribuzin and its metabolites, potentially including Metribuzin DADK, in breast milk and the environment raises concerns about potential long-term health effects. [, ] While the research doesn't directly assess the toxicity of Metribuzin DADK, the presence of these compounds in the food chain necessitates further investigation into their potential risks for human health, especially for infants.
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